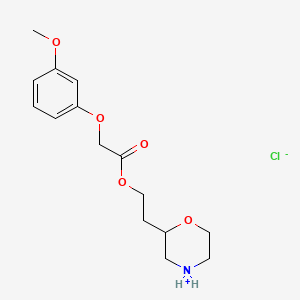
2-morpholin-4-ium-2-ylethyl 2-(3-methoxyphenoxy)acetate;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-morpholin-4-ium-2-ylethyl 2-(3-methoxyphenoxy)acetate;chloride is a chemical compound with a complex structure that includes a morpholine ring, an ethyl group, and a methoxyphenoxy group. This compound is often used in experimental and research settings due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like hydrogen bromide or boron tribromide to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
化学反应分析
Types of Reactions
2-morpholin-4-ium-2-ylethyl 2-(3-methoxyphenoxy)acetate;chloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The common reagents used in these reactions include strong acids and bases, oxidizing and reducing agents, and various solvents to dissolve the reactants and control the reaction environment. The conditions often involve controlled temperatures and pressures to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions might result in the formation of new ether or ester compounds .
科学研究应用
2-morpholin-4-ium-2-ylethyl 2-(3-methoxyphenoxy)acetate;chloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Research into potential therapeutic applications, such as drug development for targeting specific molecular pathways.
作用机制
The mechanism of action of 2-morpholin-4-ium-2-ylethyl 2-(3-methoxyphenoxy)acetate;chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular processes and biochemical pathways, which are the basis for its various applications .
相似化合物的比较
Similar Compounds
- 2-morpholin-4-ium-2-ylethyl 2-(2-methoxyphenoxy)acetate;chloride
- 2-morpholin-4-ium-2-ylethyl 2-(4-methoxyphenoxy)acetate;chloride
Uniqueness
Compared to these similar compounds, 2-morpholin-4-ium-2-ylethyl 2-(3-methoxyphenoxy)acetate;chloride has unique properties due to the position of the methoxy group on the phenoxy ring. This positional difference can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it distinct in its applications and effects .
生物活性
2-Morpholin-4-ium-2-ylethyl 2-(3-methoxyphenoxy)acetate; chloride (CAS No. 35158-66-8) is a synthetic compound with potential biological activities, particularly as a ligand for various receptors. This article reviews its biological activity based on existing literature, focusing on receptor interactions, pharmacological effects, and potential therapeutic applications.
The molecular formula of the compound is C₁₅H₂₂ClNO₅, and it is categorized under morpholines. Its structure includes a morpholine ring and a methoxyphenoxyacetate moiety, which may contribute to its biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₂ClNO₅ |
| CAS Number | 35158-66-8 |
| Molecular Weight | 305.79 g/mol |
Biological Activity Overview
Recent studies have highlighted the compound's interaction with sigma receptors, specifically σ1 and σ2 receptors, which are implicated in various neurological and psychological conditions.
Sigma Receptor Affinity
A related compound, N-(2-morpholin-4-ylethyl)acetamide, demonstrated significant affinity for the σ1 receptor with a binding affinity (Ki) of 42 nM, showing 36 times greater selectivity for σ1 over σ2 receptors . This selectivity may suggest that 2-morpholin-4-ium-2-ylethyl 2-(3-methoxyphenoxy)acetate; chloride could exhibit similar properties due to structural similarities.
Antinociceptive Effects
In vivo studies have shown that compounds with similar morpholine structures can exert antinociceptive effects. For instance, the administration of related morpholine derivatives in formalin-induced pain models resulted in significant pain reduction . This suggests potential applications in pain management.
Case Study 1: Antinociceptive Activity
A study involving the administration of a morpholine derivative demonstrated its ability to reduce nociception in animal models. The compound was administered via local peripheral and intrathecal routes, resulting in dose-dependent reductions in pain response .
Case Study 2: Receptor Binding Studies
Binding studies using molecular docking techniques have illustrated how morpholine derivatives interact with σ1 receptors. The presence of a salt bridge between the ionized morpholine ring and specific receptor residues was noted, reinforcing the importance of structural features in receptor binding affinity .
Pharmacological Implications
Given its receptor interactions and biological activity, 2-morpholin-4-ium-2-ylethyl 2-(3-methoxyphenoxy)acetate; chloride may have implications in treating conditions such as depression, anxiety, and chronic pain. Further research is warranted to explore its therapeutic potential fully.
属性
CAS 编号 |
35158-66-8 |
|---|---|
分子式 |
C15H22ClNO5 |
分子量 |
331.79 g/mol |
IUPAC 名称 |
2-morpholin-4-ium-2-ylethyl 2-(3-methoxyphenoxy)acetate;chloride |
InChI |
InChI=1S/C15H21NO5.ClH/c1-18-12-3-2-4-13(9-12)21-11-15(17)20-7-5-14-10-16-6-8-19-14;/h2-4,9,14,16H,5-8,10-11H2,1H3;1H |
InChI 键 |
KNXCWOWISGDPQK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC=C1)OCC(=O)OCCC2C[NH2+]CCO2.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















